2,3,4,5-Tetrahydro-1H-1,4-benzodiazepine-3,5-dione is a heterocyclic organic compound belonging to the benzodiazepine class. It serves as a valuable scaffold in synthetic organic chemistry, particularly in medicinal chemistry, due to its versatile reactivity and ability to be functionalized at various positions. [] This compound and its derivatives have shown potential for a variety of applications, making them subjects of ongoing research.
2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-3,5-dione is a member of the benzodiazepine family, which is widely recognized for its pharmacological properties. This compound exhibits a range of effects, including anxiolytic, hypnotic, and muscle relaxant activities. The structural framework of this compound consists of a benzodiazepine ring system that contributes to its biological activity and interaction with various receptors in the central nervous system .
The chemical is classified under the category of benzodiazepines and is identified by the International Union of Pure and Applied Chemistry name 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-3,5-dione. Its chemical formula is C9H8N2O2 and it has a CAS registry number of 137133-35-8. The compound has been studied for its synthesis methods and potential applications in medicinal chemistry .
The synthesis of 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-3,5-dione generally involves cyclization reactions. One common synthetic route includes the reaction of an aminobenzophenone derivative with an acylating agent under controlled conditions. This process typically leads to the formation of the benzodiazepine ring through a series of steps that may include heating and solvent use to facilitate the reaction .
In industrial contexts, continuous flow chemistry has emerged as a preferred method for synthesizing this compound. This technique allows for efficient production by maintaining optimal reaction conditions and minimizing side reactions, thus enhancing yield and purity.
The molecular structure of 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-3,5-dione features a bicyclic system that includes a seven-membered diazepine ring fused to a phenyl group. The InChI representation of this compound is as follows:
The compound's molecular weight is approximately 164.17 g/mol .
2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-3,5-dione can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxides using reagents like potassium permanganate.
Reduction: Reduction reactions can convert the compound into various reduced forms using agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups; common reagents include nucleophiles that facilitate these transformations .
The reaction conditions typically require controlled temperatures and appropriate solvents to ensure desired outcomes.
The mechanism of action for 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-3,5-dione primarily involves its binding to benzodiazepine receptors in the central nervous system. This interaction modulates the activity of neurotransmitters such as gamma-aminobutyric acid (GABA), leading to increased inhibitory effects on neuronal excitability. This mechanism underlies its anxiolytic and sedative properties .
The physical properties of 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-3,5-dione include:
Chemical properties include stability under standard laboratory conditions but may vary based on environmental factors such as temperature and pH.
Further studies on its solubility indicate that it is soluble in organic solvents but may have limited solubility in water. Its reactivity profile suggests that it should be handled with care due to potential interactions with strong oxidizing agents .
The primary applications of 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-3,5-dione lie within medicinal chemistry. It serves as a scaffold for developing new therapeutic agents targeting anxiety disorders and other conditions related to neurotransmitter imbalances. Additionally, research continues into its potential uses in synthesizing novel compounds with enhanced pharmacological profiles or reduced side effects compared to traditional benzodiazepines .
Classical benzodiazepine synthesis frequently employs carbonyl condensation reactions to form key intermediates. The Claisen-Schmidt condensation, involving the base-catalyzed reaction between an ortho-aminobenzaldehyde derivative and a ketone, generates chalcone-like intermediates. These α,β-unsaturated carbonyl compounds undergo subsequent cyclocondensation with nucleophilic diamines (e.g., ethylene diamine derivatives) to construct the seven-membered diazepine ring. This method efficiently builds the core bicyclic structure but often lacks regioselectivity for C3 and C5 substituents, limiting its applicability for generating highly diverse tetrahydro-1,4-benzodiazepine-3,5-dione libraries [4].
Traditional solution-phase routes to 2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-ones involve cyclocondensation of 1,2-diaminobenzenes with α-halo carbonyl compounds or α-hydroxy ketones under acidic conditions. For example, reacting 2-aminobenzylamines with α-keto acids or esters facilitates the formation of the 1,4-diazepine ring bearing the critical 3,5-dione functionality. While reliable, these methods frequently require harsh conditions (strong acids, high temperatures) and exhibit moderate yields (typically 50–70%). Recent refinements focus on microwave-assisted cyclocondensation to improve efficiency and reduce reaction times. Nevertheless, functional group tolerance, particularly towards acid- or base-sensitive moieties at the C2 or N1 positions of the target dione, remains a significant limitation [4] .
A significant advancement in benzodiazepine synthesis involves copper-catalyzed intramolecular C–N coupling, enabling efficient ring closure under mild conditions. This method utilizes 1-(2-bromobenzyl)azetidine-2-carboxamides as pivotal precursors. Catalyzed by a CuI/N,N-dimethylglycine system (typically 5–10 mol%) in refluxing 1,4-dioxane with a base like Cs₂CO₃, these precursors undergo highly efficient cyclization (3–6 hours). This process yields 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e][1,4]diazepin-10(2H)-ones—complex tricyclic structures incorporating a fused azetidine ring. This method boasts exceptional yields (91–98%) and preserves sensitive functional groups like aryl chlorides, allowing further derivatization. The mild conditions represent a major advantage over classical approaches, particularly for synthesizing electron-rich or sterically hindered benzodiazepine-dione precursors [4] .
The fused azetidine ring within the tricyclic intermediates 7 serves as a versatile springboard for generating diverse 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-3,5-dione analogues via regioselective ring opening. Direct nucleophilic attack on the azetidine is hindered by strain and electronics. However, N-methylation using highly reactive methyl triflate (2 equivalents) quantitatively converts 7 into azetidinium triflate salts 8. These activated intermediates undergo smooth ring-opening by various nucleophiles (NaN₃, KCN, PhSNa) in DMF at ambient temperature. The nucleophile attacks exclusively at the less hindered methylene carbon (C3 of the azetidinium), leading to 3-substituted-ethyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-ones (9) with excellent regioselectivity, confirmed by X-ray crystallography. Yields are generally high and depend on nucleophile strength [4].
Table 1: Azetidinium Ring-Opening with Nucleophiles (Model Substrate 8d)
Nucleophile | Solvent | Time (h) | Product (Nu =) | Yield (%) |
---|---|---|---|---|
NaN₃ | DMF | 6 | N₃ (9da) | 91 |
NaN₃ | THF | 6 | N₃ | 85 |
NaN₃ | DCM | 6 | N₃ | 80 |
KCN | DMF | 6 | CN (9db) | 65 |
KCN | DMF | 24 | CN | 78 |
PhSNa | DMF | 6 | SPh (9dc) | 98 |
PhONa | DMF | 24 | - | <5 |
This strategy provides efficient access to 3-functionalized ethyl derivatives of 1,4-benzodiazepine-2-ones (diones after further oxidation or manipulation), significantly expanding the accessible chemical space beyond classical methods. The azide (N₃), nitrile (CN), and sulfide (SPh) functionalities serve as handles for further transformations (e.g., reduction to amines, hydrolysis to acids, oxidation to sulfones) [4].
While classical and catalytic solution-phase methods dominate, solid-phase synthesis offers advantages for generating large benzodiazepine-dione libraries for structure-activity relationship (SAR) studies. Early innovations involved anchoring ortho-aminobenzophenone derivatives or ortho-fluoro nitrobenzenes to resins like Wang or Rink amide linkers. Subsequent steps typically involved nucleophilic displacement with amino esters, reduction of nitro groups (if present), and cyclative cleavage often via amide bond formation under acidic conditions.
Modern combinatorial approaches leverage photocatalyzed cascade reactions for rapid complexity generation. For instance, phenacyl radicals, photogenerated from α-acetoxy acetophenones using an iridium photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆), add to 2-(3-methyl-1H-indol-1-yl)anilines immobilized via their aniline nitrogen. This radical addition triggers an intramolecular cyclization/dehydration cascade directly on the solid support, yielding indole-fused benzodiazepine scaffolds. Cleavage from the resin then provides diverse benzodiazepine structures, including analogues of the core dione system. This method exemplifies the power of combining solid-phase techniques with modern photocatalysis for efficient library synthesis of complex benzodiazepine derivatives .
Table 2: Combinatorial Approaches to Benzodiazepine Scaffolds
Strategy | Key Features | Linker/Catalyst | Target Scaffold | Advantage |
---|---|---|---|---|
Classical SPPS | Anchored aminobenzophenone/amino nitroarene + AA coupling | Wang/Rink Amide | 1,4-Benzodiazepine-2,5-diones | High purity, iterative synthesis |
Photocatalyzed Cascade | Phenacyl radical addn. + cyclodehydration on resin | Ir-based PC (e.g., [Ir]PF₆); Acid-labile | Indole-fused benzodiazepines | Rapid complexity build-up, mild conditions |
Abbreviations: SPPS = Solid-Phase Peptide Synthesis; PC = Photocatalyst; AA = Amino Acid; [Ir] = Iridium complex.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0